T-Butyl 2-pyridyl ketone
Overview
Description
It is a colorless oil with a molecular weight of 163.22 g/mol . This compound is notable for its pyridine ring attached to a carbonyl group, which grants it unique chemical properties and reactivity.
Mechanism of Action
Biochemical Pathways
T-Butyl 2-pyridyl ketone is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
. These properties may impact its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This results in the synthesis of various organic compounds, which can have numerous applications in different fields, including medicinal chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, requires exceptionally mild and functional group tolerant reaction conditions . Therefore, the efficiency of this compound in this reaction can be affected by the reaction conditions, such as temperature and the presence of other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-Butyl 2-pyridyl ketone typically involves a condensation reaction between 2-acetylpyridine and tert-butyl bromide using a suitable base as a catalyst. Another method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters to obtain 2-pyridyl ketones in good yield . This reaction is carried out in a nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the continuous flow synthesis method, which integrates green chemistry principles and laboratory automation, has been applied to the synthesis of 2-pyridyl ketones, including this compound . This method is rapid, reliable, and cost-efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
T-Butyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or organometallic reagents.
Major Products Formed
The major products formed from these reactions include:
Alcohols: From the reduction of the carbonyl group.
Carboxylic acids: From the oxidation of the carbonyl group.
Substituted pyridines: From substitution reactions on the pyridine ring.
Scientific Research Applications
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.
Ligand Design:
Medicinal Chemistry: Research has explored its potential biological activities, including anticonvulsant properties, although further studies are needed to confirm its efficacy and understand its mechanism of action.
Comparison with Similar Compounds
T-Butyl 2-pyridyl ketone can be compared with other 2-pyridyl ketones and related compounds :
2-Acetylpyridine: Lacks the bulky tert-butyl group, making it less sterically hindered.
2-Pyridyl methyl ketone: Similar structure but with a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
2-Pyridyl ethyl ketone: Contains an ethyl group, providing different steric and electronic effects compared to the tert-butyl group.
The uniqueness of this compound lies in its bulky tert-butyl group, which introduces steric hindrance and influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2,2-dimethyl-1-pyridin-2-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFMKSCCBAWAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339461 | |
Record name | T-BUTYL 2-PYRIDYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31595-32-1 | |
Record name | T-BUTYL 2-PYRIDYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-1-(pyridin-2-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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